![molecular formula C14H16F3NO B2473396 1-[4-(Trifluoromethyl)benzoyl]azepane CAS No. 331842-65-0](/img/structure/B2473396.png)
1-[4-(Trifluoromethyl)benzoyl]azepane
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Overview
Description
“1-[4-(Trifluoromethyl)benzoyl]azepane” is a chemical compound with the molecular formula C14H16F3NO. It has a molecular weight of 271.28 .
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethyl)benzoyl]azepane” is 1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)benzoyl]azepane” is a liquid at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[4-(Trifluoromethyl)benzoyl]azepane, focusing on six unique fields:
Pharmaceutical Development
1-[4-(Trifluoromethyl)benzoyl]azepane: is utilized in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, making it a valuable component in the design of new therapeutic agents. This compound is often explored for its potential in developing drugs with improved efficacy and reduced side effects .
Organic Synthesis
In organic chemistry, 1-[4-(Trifluoromethyl)benzoyl]azepane serves as a versatile intermediate. Its structure allows for various chemical modifications, making it a useful building block in the synthesis of complex organic molecules. Researchers leverage this compound to create novel compounds with potential applications in various industries .
Agrochemical Research
The compound is also significant in agrochemical research. Its stability and reactivity make it a candidate for developing new pesticides and herbicides. The trifluoromethyl group can enhance the bioactivity of agrochemicals, leading to more effective and environmentally friendly solutions for pest and weed control .
Material Science
In material science, 1-[4-(Trifluoromethyl)benzoyl]azepane is investigated for its potential in creating advanced materials. Its unique chemical properties can contribute to the development of polymers and other materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors .
Catalysis
The compound is explored in the field of catalysis, where it can act as a ligand or a catalyst itself. Its ability to stabilize transition states and intermediates in chemical reactions makes it valuable for developing new catalytic processes. This can lead to more efficient and sustainable chemical manufacturing methods .
Analytical Chemistry
In analytical chemistry, 1-[4-(Trifluoromethyl)benzoyl]azepane is used as a reference standard and in the development of analytical methods. Its well-defined chemical structure and properties make it suitable for calibrating instruments and validating analytical techniques, ensuring accurate and reliable results in various chemical analyses .
These applications highlight the versatility and importance of 1-[4-(Trifluoromethyl)benzoyl]azepane in scientific research across multiple fields. If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)benzoyl chloride”, indicates that it is considered hazardous. It is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNLLMVUVATDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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